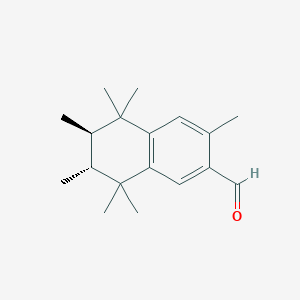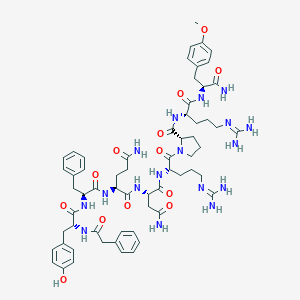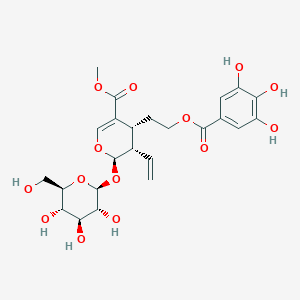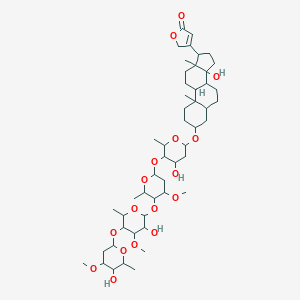![molecular formula C20H24N2O3 B238389 N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide, also known as MPAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as amides, which are widely used in organic chemistry for their diverse range of properties and functions. MPAA has been found to have several unique properties that make it a promising candidate for a variety of applications, including its ability to selectively bind to certain proteins and its potential as an anti-cancer agent.
作用机制
The mechanism of action of N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide is complex and involves several steps. The compound has been found to selectively bind to certain proteins that are overexpressed in cancer cells, leading to their destruction. This process is mediated by the formation of a covalent bond between this compound and the target protein, which leads to its degradation. The exact mechanism of this process is still under investigation, but several studies have suggested that it involves the formation of reactive intermediates that are capable of damaging the target protein.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that have been studied extensively. The compound has been found to selectively bind to certain proteins, leading to their degradation. This process has been found to be effective against several types of cancer, as well as other diseases that are characterized by the overexpression of certain proteins. This compound has also been found to have other effects, including its ability to inhibit the activity of certain enzymes and its potential as an anti-inflammatory agent.
实验室实验的优点和局限性
N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide has several advantages and limitations for use in lab experiments. One of the main advantages is its ability to selectively bind to certain proteins, which makes it a powerful tool for studying the function of these proteins. However, the complex synthesis of this compound and its potential toxicity limit its use in some experiments. Additionally, the mechanism of action of this compound is still being studied, which limits its use in some applications.
未来方向
There are several future directions for research on N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide. One of the most promising areas is its potential as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in cancer treatment. Additionally, this compound has potential applications in other areas, such as drug development and the study of protein function. Further research is needed to fully explore the potential of this compound and to develop new applications for it.
合成方法
The synthesis of N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide is a complex process that involves several steps. One of the key steps is the reaction of 2-methoxy-4-nitroaniline with phenylacetic acid to form the corresponding amide. This intermediate is then reacted with pentanoyl chloride to produce the final product, this compound. The synthesis of this compound has been extensively studied, and several variations of the reaction conditions have been reported in the literature.
科学研究应用
N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide has been used extensively in scientific research for several applications. One of the most promising areas of research is its potential as an anti-cancer agent. This compound has been shown to selectively bind to certain proteins that are overexpressed in cancer cells, leading to their destruction. This mechanism of action has been found to be effective against several types of cancer, including breast, lung, and prostate cancer.
属性
分子式 |
C20H24N2O3 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]pentanamide |
InChI |
InChI=1S/C20H24N2O3/c1-3-4-10-19(23)22-17-12-11-16(14-18(17)25-2)21-20(24)13-15-8-6-5-7-9-15/h5-9,11-12,14H,3-4,10,13H2,1-2H3,(H,21,24)(H,22,23) |
InChI 键 |
LSZYWPOXEPSCIF-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)OC |
规范 SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)

![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)

![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)


![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)


![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)